2-Hydroxyimino-3-pentanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

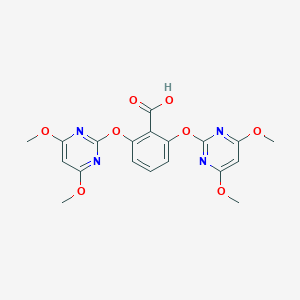

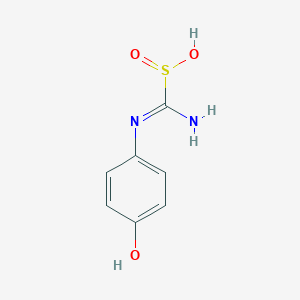

2-Hydroxyimino-3-pentanone, also known as this compound, is a useful research compound. Its molecular formula is C5H9NO2 and its molecular weight is 115.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Reactivity and Applications in Organic Synthesis :

- The study of derivatives of hydroxyimino ketones, such as 1-hydroxyimino-4-methyl-2-pentamone, revealed its efficacy in reactivating plasma cholinesterases inhibited by organophosphates, indicating its potential in biochemical applications (Fournier et al., 1975).

- Research on 4-p-methoxy-phenylimino-3-hydroxyimino-2-pentanone, a similar compound, involved its synthesis and structural study, providing insights into its chemical properties and potential applications in organic synthesis (Sharma et al., 1996).

Role in Flavor and Aroma Compounds :

- 2-Hydroxyimino-3-pentanone derivatives have been identified in the Maillard reaction, a chemical reaction that contributes to the flavor in cooked foods. For example, 5-hydroxy-3-mercapto-2-pentanone was identified in a reaction involving thiamine, cysteine, and xylose, highlighting its role in the generation of aroma compounds (Cerny & Guntz-Dubini, 2008).

Environmental and Atmospheric Chemistry :

- The study of atmospheric chemistry of ketones like 2-pentanone and 2-heptanone, which are structurally related to this compound, provided insights into their reactions with hydroxyl radicals and their contribution to air pollution (Atkinson et al., 2000).

Biotechnological Applications :

- Metabolic engineering research has explored the production of ketones like 2-pentanone in Escherichia coli, demonstrating the potential of biotechnological applications in producing compounds structurally similar to this compound (Lan et al., 2013).

Agricultural Applications :

- Compounds like 3-pentanone, related to this compound, have been studied for their effects on seed germination, indicating potential agricultural applications (Bradow & Connick, 1988).

Environmental Toxicology :

- Research on the interaction of superoxide dismutase with 2-pentanone provides insights into the environmental and toxicological impacts of ketones, relevant to understanding the ecological risks associated with compounds like this compound (Sun et al., 2021).

Mécanisme D'action

Target of Action

2-Hydroxyimino-3-pentanone is an intermediate in the preparation of indole derivatives . Indole derivatives are a class of compounds that have a wide range of biological activities and are often used in medicinal chemistry.

Biochemical Pathways

Indole derivatives, for which this compound serves as an intermediate, are known to interact with various biochemical pathways

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of 2-Hydroxyimino-3-pentanone can be achieved through the reaction of 3-pentanone with hydroxylamine hydrochloride, followed by oxidation with sodium periodate.", "Starting Materials": [ "3-pentanone", "hydroxylamine hydrochloride", "sodium periodate" ], "Reaction": [ "Step 1: Dissolve 3-pentanone and hydroxylamine hydrochloride in water", "Step 2: Add sodium hydroxide to the solution to adjust the pH to around 8-9", "Step 3: Heat the solution to 50-60°C and stir for 2-3 hours", "Step 4: Cool the solution to room temperature and extract the product with ether", "Step 5: Dry the ether layer with anhydrous sodium sulfate", "Step 6: Concentrate the ether layer under reduced pressure to obtain the crude 2-Hydroxyimino-3-pentanone", "Step 7: Dissolve the crude product in water and add sodium periodate", "Step 8: Stir the solution at room temperature for 2-3 hours", "Step 9: Extract the product with ether", "Step 10: Dry the ether layer with anhydrous sodium sulfate", "Step 11: Concentrate the ether layer under reduced pressure to obtain the pure 2-Hydroxyimino-3-pentanone" ] } | |

Numéro CAS |

32818-79-4 |

Formule moléculaire |

C5H9NO2 |

Poids moléculaire |

115.13 g/mol |

Nom IUPAC |

(2Z)-2-hydroxyiminopentan-3-one |

InChI |

InChI=1S/C5H9NO2/c1-3-5(7)4(2)6-8/h8H,3H2,1-2H3/b6-4- |

Clé InChI |

ZVJBPHMCBRHVEV-XQRVVYSFSA-N |

SMILES isomérique |

CCC(=O)/C(=N\O)/C |

SMILES |

CCC(=O)C(=NO)C |

SMILES canonique |

CCC(=O)C(=NO)C |

| 32818-79-4 | |

Synonymes |

2-Oxime 2,3-Pentanedione; 2-Isonitroso-3-pentanone; 2-Oximinopentan-3-one; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main application of 2-hydroxyimino-3-pentanone highlighted in these research papers?

A1: The research papers primarily discuss using this compound as a precursor for synthesizing diimine-dioxime ligands. These ligands, characterized by a N4 donor set, are of interest for their ability to form complexes with metal ions, particularly Cu(II). [, , ]

Q2: Can you provide an example of a diimine-dioxime ligand synthesized using this compound and its application?

A2: One example is the ligand 4,9-diaza-3,10-diethyl-3,9-dodecadiene-2,11-dione bisoxime (LH2). It is synthesized via Schiff base condensation of this compound with 1,4-diaminobutane. [, ] This ligand has shown promise in forming 99mTc-labeled complexes that exhibit significant brain uptake in rats, suggesting potential application in brain perfusion imaging agents. []

Q3: How does the choice of solvent affect the synthesis of diimine-dioxime ligands using this compound?

A3: Research indicates that using a protic solvent like ethanol (C2H5OH) during the Schiff base condensation reaction leads to a significantly higher yield of the desired diimine-dioxime ligand compared to an aprotic solvent like benzene. [, ] For instance, the synthesis of LH2 showed a yield of 78% in ethanol compared to only 30% in benzene. []

Q4: How are the synthesized Cu(II) complexes characterized in the research?

A4: The research employs a combination of techniques for characterization. These include elemental analysis to confirm the composition, Infrared (IR) spectroscopy to analyze functional groups and bonding, and cyclic voltammetry to study the electrochemical behavior of the complexes. [, ] Single-crystal X-ray diffraction analysis is also utilized to determine the three-dimensional structure of the complexes, providing insights into the coordination geometry and interactions within the molecule. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Indeno[1,2,3-cd]pyrene](/img/structure/B138397.png)

![tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate](/img/structure/B138399.png)

![Benzo[ghi]perylene-d12](/img/structure/B138407.png)

![(2R,4S,5R,7R,8S,9R,13R,14S,15R,16S,18S,19R)-5,14,15,16,19,20-hexahydroxy-7,9,13-trimethyl-5-(2-methylpropyl)pentacyclo[10.8.0.02,9.04,8.013,18]icosan-3-one](/img/structure/B138409.png)

![12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-[(2-ethylhexyl)oxy]-](/img/structure/B138411.png)

![1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B138424.png)

![1-Azabicyclo[2.2.1]heptane-4-carbonitrile](/img/structure/B138426.png)